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Potency Comparison at a Glance

The following table consolidates relative potency data from animal models and clinical studies.

Context
Codeine Potency Relative to
Morphine

Notes

Animal Model
(Addict Rats) [1]

0.67x (95% fiducial interval: 0.45-
1.0)

Based on intravenous self-
administration behavior, not direct

analgesic effect.

Clinical Pain
(Intramuscular) [2]

Not directly stated for morphine, but

oxycodone was 10x more potent
than codeine.

In terms of total analgesic effect.

Clinical Equivalence
(Oral) [3] [4]

Approximately 0.1x (1/10th) Common clinical conversion: 60 mg
codeine is approximately equivalent to

6 mg morphine [4].

Detailed Experimental Protocols

To ensure reproducibility for a scientific audience, here are the methodologies from two pivotal studies.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s621188?utm_src=pdf-body
https://www.smolecule.com/products/s621188?utm_src=pdf-interest
https://link.springer.com/article/10.1007/BF00246557
https://pubmed.ncbi.nlm.nih.gov/359778/
https://www.emedicinehealth.com/opioid_potency_comparison/article_em.htm
https://pharmaceutical-journal.com/article/ld/how-codeine-metabolism-affects-its-clinical-use
https://pharmaceutical-journal.com/article/ld/how-codeine-metabolism-affects-its-clinical-use
https://www.smolecule.com/products/s621188?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Self-Maintained Addiction Assay in Rats (1965)

This foundational study assessed the potency of narcotics based on their ability to maintain self-

administration in addicted rats [1].

Objective: To obtain potency estimates of codeine, methadone, and dihydromorphinone relative to

morphine in experimental addict rats.
Subjects & Model: Addict rats with a chronic right heart cannula for intravenous drug delivery.

Drug Administration:
Drugs were administered through the cannula, with intake under the rat's voluntary control.

Animals were offered two doses of morphine (3.2 and 10 mg/kg/injection) and two doses of the
test compound.

A fixed-ratio reinforcement schedule of 10:1 was used (e.g., 10 lever presses for one injection).
Data Collection & Analysis:

The logarithm of the daily number of injections taken was used as the effect metameter.
Each potency estimate was based on results from four rats.

A diurnal variation in opiate intake was observed and noted.
Key Findings:

The study concluded that the analgesic activity for codeine was not proportional to its ability to
substitute for morphine in addict rats [1]. The potency estimate for codeine was 0.67x that of

morphine in this behavioral model.

Clinical Analgesia Study in Cancer Patients (1978)

This double-blind clinical trial evaluated the relative analgesic potency of single intramuscular doses in

patients with chronic cancer pain [2].

Objective: To compare the relative analgesic potency of intramuscular oxycodone with intramuscular

morphine and codeine.
Study Design: Double-blind, graded-dose study.

Participants: Patients with chronic pain due to cancer.
Interventions: Single, graded intramuscular doses of the study drugs.

Outcome Measures:
Total Analgesic Effect: Considering both the intensity and duration of pain relief.

Peak Analgesia: The maximum level of pain relief achieved.
Key Findings:

Oxycodone was found to be 10 times as potent as codeine in terms of total analgesic effect
[2].
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The results contributed to a consistent pattern of analgesic structure-activity relationships but

did not support the hypothesis that codeine's activity is solely due to its O-demethylation to
morphine in humans.

Codeine Metabolism and Signaling Pathway

Codeine is primarily a prodrug, and its effects are largely dependent on its conversion to morphine in the

body [4]. The following diagram illustrates its metabolic pathway and the dual mechanisms of action and

adverse effects.

Hepatic Metabolism

Mechanisms of Action & Effects

Therapeutic Effect (μ-Opioid Receptor) Adverse Effects (TLR4/Immune)

Codeine Administration

CYP2D6
(O-demethylation)

CYP3A4
(N-demethylation)

UGT2B7
(Glucuronidation)

Morphine
(Potent Analgesic)

Norcodeine
(Inactive)

Codeine-6-Glucuronide
(Weak Analgesic)

Activation of
μ-Opioid Receptor

 Primary 

Pain Relief (Analgesia)

TLR4/MD-2 Activation
(on CNS Glial Cells)

Release of
Pro-inflammatory Cytokines

Hyperalgesia & Allodynia

 Direct (shown in mice) [5]
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The diagram above shows that codeine's analgesic effect is primarily dependent on its conversion to

morphine via the CYP2D6 enzyme. Morphine then provides pain relief by activating μ-opioid receptors in

the central nervous system [4]. Notably, research in mouse models suggests codeine may also directly

activate the TLR4/MD-2 complex on glial cells, potentially leading to pro-inflammatory responses and

paradoxical pain enhancement (hyperalgesia), independent of its conversion to morphine [5].

Key Clinical and Research Implications

Variable Patient Response: Individual conversion of codeine to morphine is highly variable due to

genetic polymorphisms in the CYP2D6 enzyme. Patients can be classified as poor, intermediate,
extensive, or ultra-rapid metabolizers, leading to dramatically different responses to the same dose of

codeine, ranging from no analgesia to potential toxicity [4].
Ceiling Effect: Codeine has a "ceiling effect" for analgesia, where dose escalations beyond

240mg/24 hours provide limited additional pain relief but significantly increase adverse effects. For
more severe pain, switching to a non-prodrug opioid like morphine is often recommended [4].

Drug-Drug Interactions: Co-administration of codeine with CYP2D6 inhibitors (e.g., paroxetine,
fluoxetine) can prevent its conversion to morphine, rendering it ineffective [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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